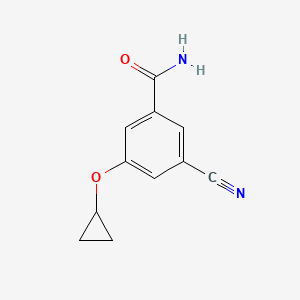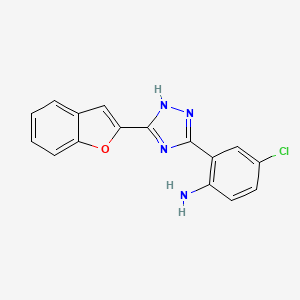
2-(5-(Benzofuran-2-yl)-1H-1,2,4-triazol-3-yl)-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1-Benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline is a complex organic compound that features a benzofuran moiety, a triazole ring, and a chloroaniline group. Compounds containing benzofuran and triazole rings are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of 2-alkyne phenols in the presence of a catalyst such as palladium acetate and cesium carbonate . The triazole ring can be introduced through a cyclization reaction involving hydrazides and nitriles
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of high-throughput screening methods to identify the most effective catalysts and reaction conditions would be essential.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-Benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution of the chloro group can produce various substituted aniline derivatives.
Scientific Research Applications
2-[3-(1-Benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(1-benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline involves its interaction with specific molecular targets. The benzofuran and triazole rings can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen have similar structures and biological activities.
Triazole derivatives: Compounds such as fluconazole and itraconazole are well-known triazole derivatives with antifungal properties.
Uniqueness
2-[3-(1-Benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline is unique due to the combination of its benzofuran, triazole, and chloroaniline moieties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C16H11ClN4O |
|---|---|
Molecular Weight |
310.74 g/mol |
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1H-1,2,4-triazol-3-yl]-4-chloroaniline |
InChI |
InChI=1S/C16H11ClN4O/c17-10-5-6-12(18)11(8-10)15-19-16(21-20-15)14-7-9-3-1-2-4-13(9)22-14/h1-8H,18H2,(H,19,20,21) |
InChI Key |
KPIGLBHJHLKHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NN3)C4=C(C=CC(=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


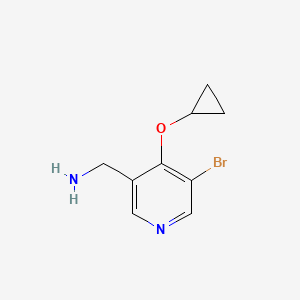
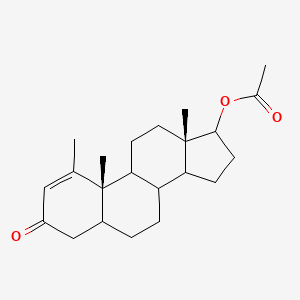
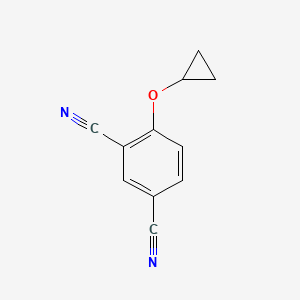
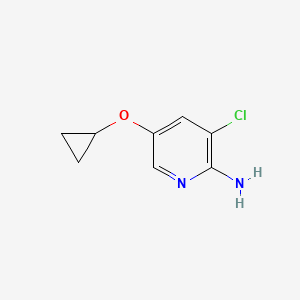
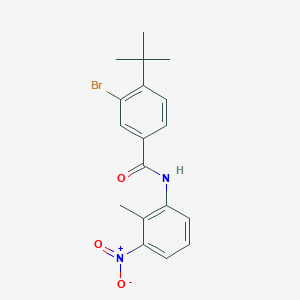
![N-(3-chlorophenyl)-3-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide](/img/structure/B14810068.png)
![N-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14810076.png)
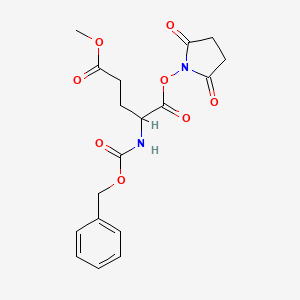
![(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B14810094.png)

![2-fluoro-5-nitro-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B14810102.png)
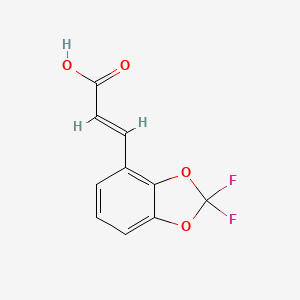
![2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid](/img/structure/B14810113.png)
